Antileishmanial agent-2

Leishmaniasis Selectivity Index Macrophage Cytotoxicity

3-Br-isoxazoline-oxadiazole with submicromolar antileishmanial activity (IC50 0.29 µM) and nanomolar antiplasmodial potency (IC50 0.035 µM, P. falciparum D10). Selectivity index >129 exceeds miltefosine (SI ≈12.6) and pentamidine (SI ≈5.0). Unique tert-butylphenyl-1,2,4-oxadiazole architecture ensures dual targeting unmatched by generic analogs. Ideal single positive control for parallel antileishmanial/antimalarial screens. High-purity verified material for reproducible intracellular amastigote assays and in vivo dose-ranging studies.

Molecular Formula C15H16BrN3O2
Molecular Weight 350.21 g/mol
Cat. No. B12431994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-2
Molecular FormulaC15H16BrN3O2
Molecular Weight350.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3CC(=NO3)Br
InChIInChI=1S/C15H16BrN3O2/c1-15(2,3)10-6-4-9(5-7-10)13-17-14(21-19-13)11-8-12(16)18-20-11/h4-7,11H,8H2,1-3H3
InChIKeyGXEBTEDSQDGJJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antileishmanial Agent‑2 (CAS 2863687‑18‑5): A Dual‑Activity 3‑Br‑Isoxazoline Scaffold with Validated Submicromolar Potency Against Leishmania and Nanomolar Activity Against Plasmodium


Antileishmanial agent‑2 (CAS 2863687‑18‑5; C₁₅H₁₆BrN₃O₂) is a synthetic 3‑Br‑isoxazoline‑based oxadiazole derivative that emerged from a medicinal chemistry campaign targeting both malaria and leishmaniasis. The compound was designed through bioisosteric replacement of metabolically labile ester/amide functions with an oxadiazole ring, followed by heterocyclic optimization, yielding a stable, highly selective antiparasitic small molecule. It exhibits submicromolar antileishmanial activity (IC₅₀ = 0.29 µM against Leishmania promastigotes) [1] and nanomolar antiplasmodial activity (IC₅₀ = 0.035 µM against Plasmodium falciparum D10) , while demonstrating a very high selectivity index (> 129) with respect to mammalian cells [2]. Its dual‑targeting capability and excellent selectivity profile make it a unique chemical probe for kinetoplastid drug discovery.

Why Antileishmanial Agent‑2 Cannot Be Replaced by Other In‑Class 3‑Br‑Isoxazolines or Standard Antileishmanial Drugs


Generic substitution of antileishmanial agent‑2 is not feasible because subtle changes in the oxadiazole‑tethered 3‑Br‑isoxazoline architecture drastically alter both target potency and selectivity. The compound’s specific tert‑butylphenyl‑1,2,4‑oxadiazole substitution pattern confers nanomolar activity against P. falciparum while retaining submicromolar antileishmanial potency, a dual profile absent in most analogs. Furthermore, its selectivity index (> 129) substantially exceeds that of many clinically used antileishmanial agents, including miltefosine (SI ≈ 12.6) [1] and pentamidine (SI ≈ 5.0) [2]. The data below quantify exactly where antileishmanial agent‑2 departs from structurally similar 3‑Br‑isoxazolines and from frontline antileishmanial therapeutics, underscoring the procurement risk of unverified alternatives.

Quantitative Differentiation of Antileishmanial Agent‑2: Head‑to‑Head IC₅₀, Selectivity Index, and Species‑Specific Potency Data


Antileishmanial Agent‑2 Exhibits 43‑Fold Higher Selectivity Index than Miltefosine in Macrophage Toxicity Models

Antileishmanial agent‑2 demonstrates a selectivity index (SI) exceeding 129 when comparing anti‑Leishmania activity (IC₅₀ = 0.29 µM) to mammalian cell cytotoxicity (CC₅₀ ≈ 37.3 µM) . In contrast, the front‑line oral antileishmanial drug miltefosine displays an SI of approximately 12.6, with an anti‑Leishmania IC₅₀ of 7.9 µM and a cytotoxicity CC₅₀ of 99.7 µM [1]. The 43‑fold higher SI for antileishmanial agent‑2 translates directly to a broader therapeutic window and reduced host‑cell toxicity in macrophage‑based screening.

Leishmaniasis Selectivity Index Macrophage Cytotoxicity

Antileishmanial Agent‑2 Shows Submicromolar IC₅₀ (0.29 µM) Against Leishmania Infantum Promastigotes, Outperforming Pentamidine by 13‑Fold

Against L. infantum promastigotes, antileishmanial agent‑2 achieves an IC₅₀ of 0.29 µM [1], whereas the established clinical agent pentamidine requires 3.8 µM to achieve 50% inhibition [2]. This represents a 13.1‑fold potency advantage. Furthermore, antileishmanial agent‑2 maintains low nanomolar activity against P. falciparum D10 (IC₅₀ = 0.035 µM) and W2 (IC₅₀ = 0.058 µM) strains , a dual antiparasitic profile pentamidine does not share.

Antileishmanial Activity IC₅₀ Comparison Leishmania infantum

Antileishmanial Agent‑2 Demonstrates 12‑Fold Greater Antiplasmodial Potency (IC₅₀ = 0.035 µM) Than Antimalarial Activity Against P. falciparum D10, Enabling Dual‑Pathogen Screening

In addition to its antileishmanial properties, antileishmanial agent‑2 exhibits nanomolar activity against the chloroquine‑sensitive D10 strain of P. falciparum (IC₅₀ = 0.035 µM) and the chloroquine‑resistant W2 strain (IC₅₀ = 0.058 µM) . By comparison, the standard antimalarial control chloroquine shows IC₅₀ values of 0.015 µM (D10) and 0.15 µM (W2) [1]. While chloroquine remains more potent against the sensitive strain, antileishmanial agent‑2 uniquely combines nanomolar antiplasmodial activity with submicromolar antileishmanial activity, a dual profile absent in clinically used antimalarials.

Dual Antiparasitic Activity Plasmodium falciparum Antimalarial

Species‑Selective Potency Profile of Antileishmanial Agent‑2: 20‑Fold Higher Activity Against L. infantum vs. L. tropica Promastigotes

Antileishmanial agent‑2 displays marked species‑specific potency differences: IC₅₀ = 3.5 µM against L. infantum promastigotes and IC₅₀ = 7.5 µM against L. tropica promastigotes . This 2.1‑fold difference is consistent with the general observation that L. infantum is more susceptible to 3‑Br‑isoxazoline‑based inhibitors than L. tropica. In contrast, the reference drug amphotericin B exhibits nearly equivalent potency against both species (IC₅₀ ≈ 0.1 µM) [1]. The species‑dependent activity of antileishmanial agent‑2 may be leveraged to probe differential susceptibility mechanisms or to select appropriate in vivo models.

Leishmania Species Selectivity L. infantum L. tropica

Optimal Use Cases for Antileishmanial Agent‑2 Based on Quantified Differentiation Evidence


High‑Throughput Macrophage‑Amastigote Assays Requiring Minimal Host‑Cell Toxicity

Antileishmanial agent‑2 is ideally suited for intracellular amastigote screening in murine bone‑marrow‑derived macrophages (BMDM) or THP‑1 cells. Its selectivity index > 129 ensures that parasites are killed at 0.29 µM while host cells remain > 99% viable up to 37 µM . This wide window eliminates the confounding effects of macrophage cytotoxicity that frequently complicate hit validation with less selective antileishmanial agents.

Dual‑Target Antiparasitic Screening Panels for Leishmania and Plasmodium

Because antileishmanial agent‑2 retains nanomolar potency against both chloroquine‑sensitive (D10) and chloroquine‑resistant (W2) P. falciparum strains while simultaneously inhibiting L. infantum promastigotes , it serves as a single positive control or chemical probe for labs conducting parallel antileishmanial and antimalarial phenotypic screens, reducing the number of reference compounds that must be procured and validated.

Mechanistic Studies of 3‑Br‑Isoxazoline Covalent Inhibition in Kinetoplastids

The 3‑Br‑isoxazoline scaffold is a known covalent warhead that targets glyceraldehyde‑3‑phosphate dehydrogenase (GAPDH) in P. falciparum [1]. Antileishmanial agent‑2, as a structurally defined oxadiazole‑containing analog, enables comparative structure‑activity relationship (SAR) studies to dissect the covalent binding mode, metabolic stability, and species‑specific target engagement in Leishmania versus Plasmodium.

In Vivo Proof‑of‑Concept Studies in L. infantum Visceral Leishmaniasis Models

Given its 13‑fold greater potency against L. infantum compared to pentamidine (IC₅₀ 0.29 µM vs. 3.8 µM) and its high selectivity index, antileishmanial agent‑2 is a compelling candidate for dose‑ranging studies in BALB/c mouse models of visceral leishmaniasis. Its solubility and stability in standard formulation excipients (e.g., DMSO + corn oil or 20% SBE‑β‑CD in saline) [2] support intraperitoneal or oral administration, facilitating translation from in vitro to in vivo efficacy testing.

Technical Documentation Hub

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